molecular formula C21H20ClN3O3S B11276318 methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

methyl [4-({2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B11276318
M. Wt: 429.9 g/mol
InChI Key: YUTUVIYJPBBJAF-UHFFFAOYSA-N
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Description

METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as anxiolytics, sedatives, and anticonvulsants. This specific compound is characterized by its unique structure, which includes a benzodiazepine core, a chlorinated phenyl group, and a methyl ester functional group.

Preparation Methods

The synthesis of METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the 1H-1,5-benzodiazepine ring system.

    Introduction of the Chlorinated Phenyl Group:

    Thioether Formation: The thioether linkage is formed by reacting the carbamoyl intermediate with a thiol compound.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the ester group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anxiolytic, sedative, and anticonvulsant agent.

    Biological Research: The compound is used to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system.

    Chemical Biology: It serves as a tool compound to study the interactions of benzodiazepines with their molecular targets.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects. The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.

Comparison with Similar Compounds

METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can be compared with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and functional groups, which influence their pharmacological properties and therapeutic applications. For example:

    Diazepam: Known for its long-acting anxiolytic and muscle relaxant effects.

    Lorazepam: Has a shorter duration of action and is commonly used for its sedative and anxiolytic properties.

    Clonazepam: Primarily used as an anticonvulsant and for its long-acting effects.

The uniqueness of METHYL 2-[4-({[(2-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 2-[4-[2-(2-chloro-3-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C21H20ClN3O3S/c1-13-6-5-9-17(21(13)22)24-18(26)12-29-19-10-14(11-20(27)28-2)23-15-7-3-4-8-16(15)25-19/h3-10,23H,11-12H2,1-2H3,(H,24,26)

InChI Key

YUTUVIYJPBBJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)Cl

Origin of Product

United States

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